
Bis(3-carboxyphenyl)iodanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-carboxyphenyl)iodanium bromide: is a hypervalent iodine compound, specifically an iodonium salt. These compounds are known for their unique reactivity and stability, making them valuable in various chemical applications. The structure of this compound consists of two 3-carboxyphenyl groups attached to an iodine atom, with a bromide ion as the counterion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(3-carboxyphenyl)iodanium bromide can be synthesized through a one-pot method involving the reaction of iodoarenes with arenes in the presence of an oxidant. Common oxidants used include Oxone (potassium peroxymonosulfate) and sodium perborate . The reaction typically involves the following steps:
Iodination: The iodoarene is iodinated using an oxidant.
Oxidation: The iodinated intermediate is further oxidized to form the iodonium salt.
Coupling: The oxidized intermediate is coupled with an arene to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3-carboxyphenyl)iodanium bromide undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions, where the aryl groups can be transferred to nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidants include Oxone and sodium perborate
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions.
Coupling Reactions: Catalysts like palladium or copper are often employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, in substitution reactions, the aryl group from the iodonium salt is transferred to the nucleophile, forming arylated products .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(3-carboxyphenyl)iodanium bromide is used as an arylating agent in organic synthesis.
Biology and Medicine: In biological research, iodonium salts are explored for their potential as imaging agents and in drug development. Their unique reactivity allows for the modification of biomolecules, aiding in the study of biological processes .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and pharmaceuticals. Its role as a photoinitiator in polymerization reactions is particularly noteworthy .
Wirkmechanismus
The mechanism of action of bis(3-carboxyphenyl)iodanium bromide involves the transfer of aryl groups to nucleophiles. This process is facilitated by the hypervalent iodine center, which acts as an electrophilic species. The molecular targets and pathways involved include the activation of nucleophiles and the formation of aryl-nucleophile bonds .
Vergleich Mit ähnlichen Verbindungen
Diacetoxyiodobenzene: Another hypervalent iodine compound used as an oxidizing agent.
Phenyliodine(III)diacetate: Commonly used in organic synthesis for oxidation reactions.
Uniqueness: Bis(3-carboxyphenyl)iodanium bromide is unique due to its specific structure, which allows for selective arylation reactions. Its stability and reactivity make it a valuable reagent in various chemical processes .
Eigenschaften
CAS-Nummer |
83031-68-9 |
|---|---|
Molekularformel |
C14H10BrIO4 |
Molekulargewicht |
449.03 g/mol |
IUPAC-Name |
bis(3-carboxyphenyl)iodanium;bromide |
InChI |
InChI=1S/C14H9IO4.BrH/c16-13(17)9-3-1-5-11(7-9)15-12-6-2-4-10(8-12)14(18)19;/h1-8H,(H-,16,17,18,19);1H |
InChI-Schlüssel |
VTOITNZYALCDDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)C(=O)O)C(=O)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


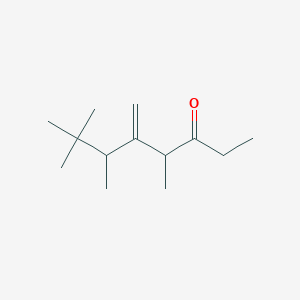

![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)

![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)
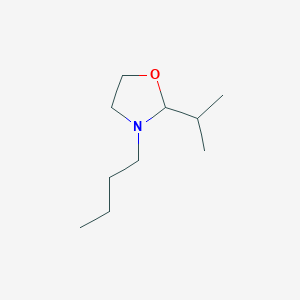
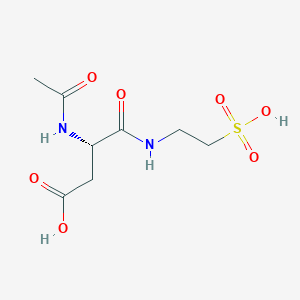
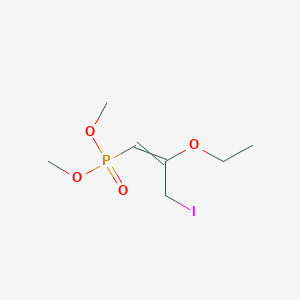
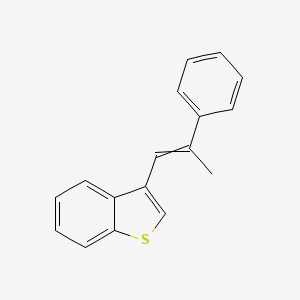
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)


![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
